REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[Cl:9].[C:20]([CH3:21])([CH3:22])([CH3:23])[O:24][C:25](=[O:26])[NH:27][CH:28]([CH2:29][NH:30][CH:31]([CH2:32][CH2:33][CH3:34])[C:35](=[O:36])[OH:37])[CH:38]([CH2:39][CH3:40])[CH3:41].[CH3:10][O:11][C:12]([CH:13]([NH2:14])[CH2:15][CH2:16][S:17][CH3:18])=[O:19].[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:49][CH2:50][Cl:51]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[N:30]([CH2:29][CH:28]([NH:27][C:25]([O:24][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:26])[CH:38]([CH2:39][CH3:40])[CH3:41])[CH:31]([CH2:32][CH2:33][CH3:34])[C:35](=[O:36])[OH:37].[CH3:10][O:11][C:12]([CH:13]([NH2:14])[CH2:15][CH2:16][S:17][CH3:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(NCC(NC(=O)OC(C)(C)C)C(C)CC)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(N)CCSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCCC(C(=O)O)N(CC(NC(=O)OC(C)(C)C)C(C)CC)C(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)C(N)CCSC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[Cl:9].[C:20]([CH3:21])([CH3:22])([CH3:23])[O:24][C:25](=[O:26])[NH:27][CH:28]([CH2:29][NH:30][CH:31]([CH2:32][CH2:33][CH3:34])[C:35](=[O:36])[OH:37])[CH:38]([CH2:39][CH3:40])[CH3:41].[CH3:10][O:11][C:12]([CH:13]([NH2:14])[CH2:15][CH2:16][S:17][CH3:18])=[O:19].[CH3:42][CH2:43][N:44]([CH2:45][CH3:46])[CH2:47][CH3:48].[Cl:49][CH2:50][Cl:51]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[N:30]([CH2:29][CH:28]([NH:27][C:25]([O:24][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:26])[CH:38]([CH2:39][CH3:40])[CH3:41])[CH:31]([CH2:32][CH2:33][CH3:34])[C:35](=[O:36])[OH:37].[CH3:10][O:11][C:12]([CH:13]([NH2:14])[CH2:15][CH2:16][S:17][CH3:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(NCC(NC(=O)OC(C)(C)C)C(C)CC)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(N)CCSC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Type
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product
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Smiles
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CCCC(C(=O)O)N(CC(NC(=O)OC(C)(C)C)C(C)CC)C(=O)c1ccccc1
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Name
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Type
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product
|
Smiles
|
COC(=O)C(N)CCSC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |